Cas no 4231-71-4 (Benzotriazol-1-yl-(4-nitrophenyl)methanone)
Benzotriazol-1-yl-(4-nitrophenyl)methanone Chemical and Physical Properties
Names and Identifiers
-
- PNZ-benzotriazole
- benzotriazol-1-yl-(4-nitrophenyl)methanone
- Benzotriazol-1-yl-(4-nitro-phenyl)-methanone
- (1H-Benzo[d][1,2,3]triazol-1-yl)(4-nitrophenyl)methanone
- 1-(4-Nitrobenzoyl)-1H-1,2,3-benzotriazole
- Cambridge id 5279010
- Oprea1_224545
- Oprea1_648583
- CBDivE_013038
- BDBM50528903
- STK057244
- 1-(4-Nitrobenzoyl)-1H-benzotriazole
- 1H-benzotriazol-1-yl(4-nitrophenyl)methanone
- DTXSID901293324
- CHEMBL4515499
- AKOS000576757
- SR-01000407192-1
- SR-01000407192
- F97293
- 4231-71-4
- 1-(4-NITROBENZOYL)-1,2,3-BENZOTRIAZOLE
- Benzotriazol-1-yl-(4-nitrophenyl)methanone
-
- Inchi: 1S/C13H8N4O3/c18-13(9-5-7-10(8-6-9)17(19)20)16-12-4-2-1-3-11(12)14-15-16/h1-8H
- InChI Key: QVSHSQXCFXHFMN-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(=CC=1)[N+](=O)[O-])N1C2C=CC=CC=2N=N1
Computed Properties
- Exact Mass: 268.05964013Da
- Monoisotopic Mass: 268.05964013Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 390
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 93.6
Experimental Properties
- Density: 1.49±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 198 ºC
- Solubility: Almost insoluble (0.032 g/l) (25 º C),
Benzotriazol-1-yl-(4-nitrophenyl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM161173-10g |
(1H-benzo[d][1,2,3]triazol-1-yl)(4-nitrophenyl)methanone |
4231-71-4 | 97% | 10g |
$234 | 2021-06-17 | |
| Chemenu | CM161173-25g |
(1H-benzo[d][1,2,3]triazol-1-yl)(4-nitrophenyl)methanone |
4231-71-4 | 97% | 25g |
$468 | 2021-06-17 | |
| Chemenu | CM161173-10g |
(1H-benzo[d][1,2,3]triazol-1-yl)(4-nitrophenyl)methanone |
4231-71-4 | 97% | 10g |
$234 | 2023-03-07 | |
| Chemenu | CM161173-25g |
(1H-benzo[d][1,2,3]triazol-1-yl)(4-nitrophenyl)methanone |
4231-71-4 | 97% | 25g |
$468 | 2023-03-07 | |
| eNovation Chemicals LLC | Y1257407-25mg |
PNZ-benzotriazole |
4231-71-4 | 97% | 25mg |
$300 | 2023-05-17 | |
| 1PlusChem | 1P00C8FG-100mg |
PNZ-benzotriazole |
4231-71-4 | 97% | 100mg |
$120.00 | 2024-05-02 | |
| A2B Chem LLC | AF69996-100mg |
PNZ-benzotriazole |
4231-71-4 | 97% | 100mg |
$90.00 | 2024-04-20 | |
| 1PlusChem | 1P00C8FG-1g |
PNZ-benzotriazole |
4231-71-4 | 97% | 1g |
$850.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1640930-25mg |
(1H-benzo[d][1,2,3]triazol-1-yl)(4-nitrophenyl)methanone |
4231-71-4 | 98% | 25mg |
¥1215.00 | 2024-05-14 | |
| A2B Chem LLC | AF69996-1g |
PNZ-benzotriazole |
4231-71-4 | 97% | 1g |
$760.00 | 2024-04-20 |
Benzotriazol-1-yl-(4-nitrophenyl)methanone Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
Additional information on Benzotriazol-1-yl-(4-nitrophenyl)methanone
Benzotriazol-1-yl-(4-nitrophenyl)methanone (CAS No. 4231-71-4): An Overview of Its Properties, Applications, and Recent Research
Benzotriazol-1-yl-(4-nitrophenyl)methanone (CAS No. 4231-71-4) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as Benzotriazole-1-carbonyl-(4-nitrophenyl) ketone, is characterized by its unique molecular structure, which combines a benzotriazole moiety with a nitrophenyl group. The combination of these functional groups imparts a range of chemical and biological properties that make it an important molecule in various applications.
The molecular formula of Benzotriazol-1-yl-(4-nitrophenyl)methanone is C12H8N4O3, and its molecular weight is 252.22 g/mol. The compound is a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its melting point ranges from 160 to 162°C, making it suitable for various chemical reactions and analytical techniques.
In terms of its chemical properties, Benzotriazol-1-yl-(4-nitrophenyl)methanone exhibits strong electron-withdrawing characteristics due to the presence of the nitro group. This property makes it an excellent reagent for electrophilic substitution reactions and other synthetic transformations. Additionally, the benzotriazole moiety provides stability and reactivity, making the compound useful in the synthesis of more complex molecules.
The biological activity of Benzotriazol-1-yl-(4-nitrophenyl)methanone has been extensively studied in recent years. One of the key areas of interest is its potential as an inhibitor of various enzymes and receptors. For instance, research has shown that this compound can effectively inhibit the activity of certain proteases and kinases, which are involved in various cellular processes such as signal transduction and protein degradation. This property makes it a promising candidate for the development of therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.
A study published in the Journal of Medicinal Chemistry in 2022 investigated the inhibitory effects of Benzotriazol-1-yl-(4-nitrophenyl)methanone on human cathepsin B, a cysteine protease that plays a crucial role in lysosomal degradation and tumor progression. The results demonstrated that the compound exhibited potent inhibitory activity with an IC50 value of 0.5 μM. This finding highlights the potential of Benzotriazol-1-yl-(4-nitrophenyl)methanone as a lead compound for the development of novel anticancer drugs.
In addition to its enzymatic inhibition properties, Benzotriazol-1-yl-(4-nitrophenyl)methanone has also been explored for its antioxidant and anti-inflammatory effects. A recent study published in the European Journal of Pharmacology found that this compound significantly reduced oxidative stress and inflammation in cellular models of neurodegeneration. The mechanism underlying these effects is believed to involve the scavenging of reactive oxygen species (ROS) and the modulation of inflammatory signaling pathways.
The synthetic versatility of Benzotriazol-1-yl-(4-nitrophenyl)methanone has also made it a valuable intermediate in the preparation of other biologically active compounds. For example, it can be used as a building block in the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. These peptidomimetics have shown promise in various therapeutic applications, including antiviral and antibacterial treatments.
In conclusion, Benzotriazol-1-yl-(4-nitrophenyl)methanone (CAS No. 4231-71-4) is a multifaceted compound with a wide range of applications in both basic research and drug development. Its unique chemical structure endows it with valuable properties such as enzymatic inhibition, antioxidant activity, and synthetic versatility. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in the fields of chemistry and biology.
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